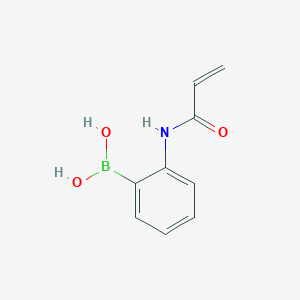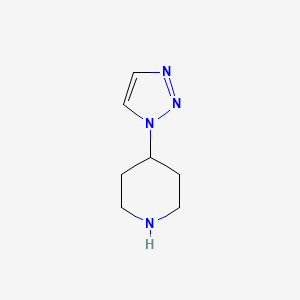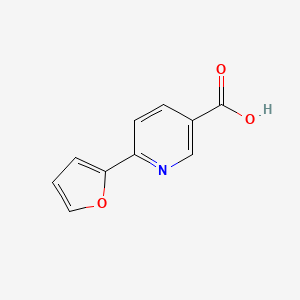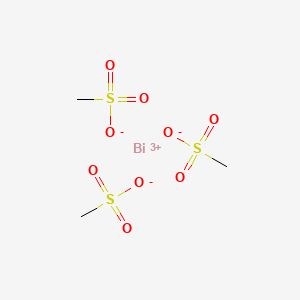
Bismuth(III) methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth(III) methanesulfonate is a chemical compound with the formula Bi(CH₃SO₃)₃. It is a colorless, odorless compound that is highly soluble in water. This compound is primarily used in the electroplating industry for plating bismuth and bismuth alloys, serving as a replacement for lead methanesulfonate in tin-lead alloy baths . This compound is also utilized in high-speed plating applications due to its excellent solubility and stability.
Wirkmechanismus
Target of Action
Bismuth(III) methanesulfonate, also known as Bismuth tris(methanesulfonate), has been found to interact with natural organic matter in the environment . It forms exceptionally strong complexes with organic soil material . In addition, it has been shown to inhibit the SARS-CoV-2 helicase , a protein critical for virus replication .
Mode of Action
This compound binds to organic soil material as a dimeric Bi3+ complex , where one carboxylate bridges two Bi3+ ions, resulting in unique structural stability . This strong binding is verified for Suwannee River Fulvic Acid (SRFA), a type of natural organic matter . In the context of SARS-CoV-2, bismuth-based antivirals inhibit the helicase by disrupting the binding of ATP and the DNA substrate to the viral helicase .
Biochemical Pathways
Its strong binding to natural organic matter suggests that it may influence the biochemical processes within soils, sediments, and waters . In the context of SARS-CoV-2, the inhibition of helicase activity could disrupt the virus’s replication process .
Pharmacokinetics
Bismuth compounds are generally known to be poorly soluble in water, and their solubility is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . Bismuth is distributed in the organs largely independent of the compound administered or the route of administration . Elimination from the body takes place via the urinary and fecal routes .
Result of Action
The result of this compound’s action is the formation of strong complexes with natural organic matter . This could potentially influence the environmental behavior of bismuth . In the context of SARS-CoV-2, the inhibition of helicase activity could potentially suppress the virus’s replication process .
Action Environment
The action of this compound is influenced by environmental factors. For instance, its solubility is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . Exposure of this compound solution to the atmosphere or light may result in a slight yellow discoloration of the product or development of a light odor .
Biochemische Analyse
Biochemical Properties
Bismuth(III) methanesulfonate plays a significant role in biochemical reactions, particularly due to its ability to form strong complexes with organic matter. It interacts with enzymes, proteins, and other biomolecules, often acting as a catalyst or inhibitor. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This interaction can lead to changes in the biochemical pathways and overall cellular metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to disrupt the binding of ATP and DNA substrates to viral helicase, thereby inhibiting viral replication . Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. For instance, this compound has been shown to inhibit the activity of SARS-CoV-2 helicase by disrupting the binding of ATP and DNA substrates . This inhibition prevents the unwinding of viral DNA, thereby halting viral replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored correctly, with a shelf life of at least 12 months . Exposure to light and air can lead to slight degradation, resulting in reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a therapeutic agent, inhibiting the activity of harmful enzymes and pathogens. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. For example, it has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, this compound can affect the citric acid cycle and pentose phosphate pathway, further impacting cellular energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and into specific compartments . The compound’s localization and accumulation can influence its activity and function, with higher concentrations potentially leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been shown to accumulate in the mitochondria, where it can disrupt energy production and induce oxidative stress. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bismuth(III) methanesulfonate can be synthesized by reacting bismuth oxide (Bi₂O₃) with methanesulfonic acid (CH₃SO₃H). The reaction typically occurs at elevated temperatures around 140°C for 24 hours . The reaction can be represented as follows:
Bi2O3+6CH3SO3H→2Bi(CH3SO3)3+3H2O
Industrial Production Methods: In industrial settings, this compound is produced by a proprietary process from high-purity raw materials. The compound is delivered as an acidic, aqueous solution with a high concentration of bismuth content . The solution is stored in dry areas and in its original closed packaging to maintain its stability and shelf life.
Analyse Chemischer Reaktionen
Types of Reactions: Bismuth(III) methanesulfonate undergoes various chemical reactions, including:
Complexation: Forms strong complexes with natural organic matter, such as fulvic acid.
Electrodeposition: Used in electroplating processes to deposit bismuth and bismuth alloys.
Common Reagents and Conditions:
Methanesulfonic Acid: Used in the synthesis of this compound.
Fulvic Acid: Enhances the solubility of bismuth(III) in natural organic matter.
Major Products Formed:
Bismuth Complexes: Formation of dimeric Bi³⁺ complexes with organic matter.
Electroplated Bismuth: High-purity bismuth deposits in electroplating applications.
Wissenschaftliche Forschungsanwendungen
Bismuth(III) methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and potential use in treating infections.
Medicine: Explored for its therapeutic applications in gastrointestinal disorders and cancer therapy.
Industry: Utilized in electroplating, battery production, and metal recovery processes.
Vergleich Mit ähnlichen Verbindungen
Bismuth(III) Oxide (Bi₂O₃): Used in similar applications but less soluble in water.
Bismuth(III) Chloride (BiCl₃): Hydrolyzes in water, making it less stable than bismuth(III) methanesulfonate.
Bismuth(III) Sulfide (Bi₂S₃): Naturally occurring mineral with different chemical properties.
Uniqueness: this compound is unique due to its high solubility in water, stability in acidic solutions, and ability to form strong complexes with organic matter. These properties make it highly effective in electroplating and other industrial applications, as well as in scientific research.
Eigenschaften
CAS-Nummer |
82617-81-0 |
|---|---|
Molekularformel |
CH4BiO3S |
Molekulargewicht |
305.09 g/mol |
IUPAC-Name |
bismuth;methanesulfonate |
InChI |
InChI=1S/CH4O3S.Bi/c1-5(2,3)4;/h1H3,(H,2,3,4); |
InChI-Schlüssel |
WPPUCTIKGPEUQQ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Bi+3] |
Kanonische SMILES |
CS(=O)(=O)O.[Bi] |
Key on ui other cas no. |
82617-81-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


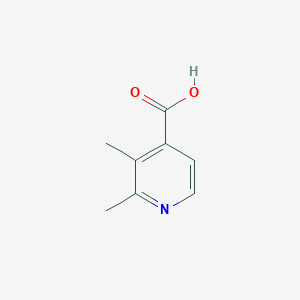
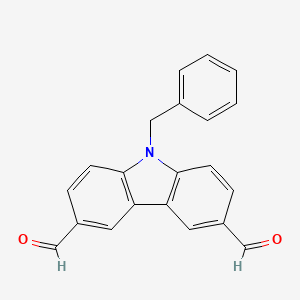
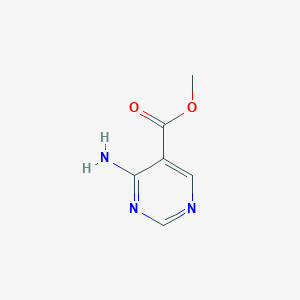
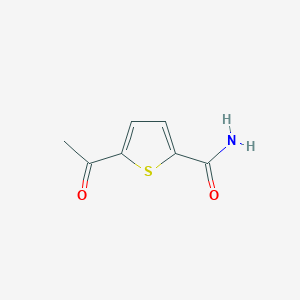
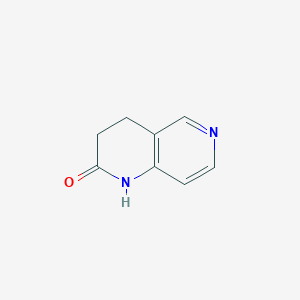
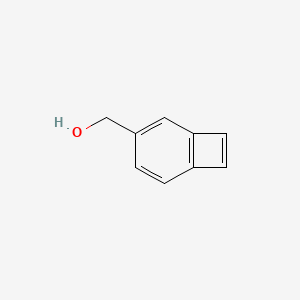
![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)
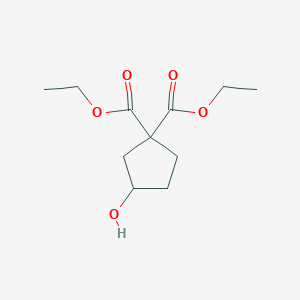
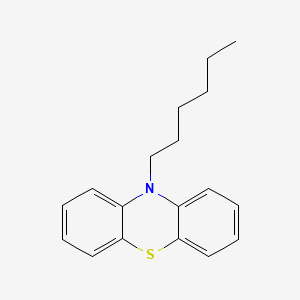
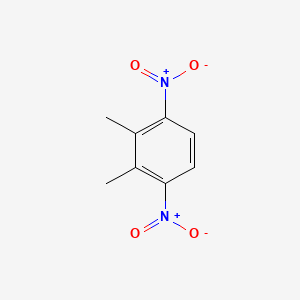
![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)
